molecular formula C16H14F2N6 B12240634 6-Fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]quinazoline

6-Fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]quinazoline

Cat. No.: B12240634
M. Wt: 328.32 g/mol
InChI Key: SAIWMZPFQSAECK-UHFFFAOYSA-N
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Description

6-Fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]quinazoline is a synthetic organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of fluorine atoms on both the quinazoline and pyrimidine rings, which can significantly influence its chemical and biological properties. Quinazoline derivatives are known for their diverse pharmacological activities, making them valuable in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]quinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the quinazoline core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorine atoms: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the piperazine ring: This step involves nucleophilic substitution reactions where the piperazine ring is introduced to the quinazoline core.

    Formation of the pyrimidine ring:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]quinazoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the fluorinated positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce partially or fully reduced derivatives.

Scientific Research Applications

6-Fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]quinazoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with the target sites. This compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]aniline: Similar structure but lacks the quinazoline core.

    5-fluoro-6-(4-(2-fluorophenyl)piperazin-1-yl)-2-(4-(4-methylpiperazin-1-yl)phenyl)-1H-benzo[d]imidazole: Contains a benzimidazole core instead of quinazoline.

Uniqueness

6-Fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]quinazoline is unique due to the presence of both fluorinated quinazoline and pyrimidine rings, which can enhance its chemical stability and biological activity compared to similar compounds.

Properties

Molecular Formula

C16H14F2N6

Molecular Weight

328.32 g/mol

IUPAC Name

6-fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]quinazoline

InChI

InChI=1S/C16H14F2N6/c17-11-1-2-14-13(7-11)15(22-10-21-14)23-3-5-24(6-4-23)16-19-8-12(18)9-20-16/h1-2,7-10H,3-6H2

InChI Key

SAIWMZPFQSAECK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2C=C(C=C3)F)C4=NC=C(C=N4)F

Origin of Product

United States

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